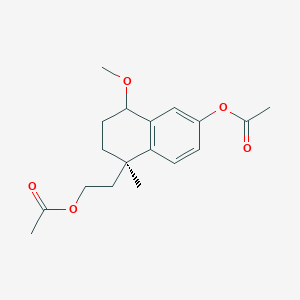

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel-

Beschreibung

This compound is a partially hydrogenated naphthalene derivative featuring a 1,2,3,4-tetrahydro backbone with multiple functional groups: a 6-(acetyloxy) substituent, 4-methoxy group, 1-methyl group, and a 1-acetate ester. Its stereochemistry is designated as (1R,4R)-rel-, indicating the relative configuration of the chiral centers. The compound’s synthesis likely involves acetylation and hydrogenation steps, as inferred from structurally related compounds in the literature .

Eigenschaften

Molekularformel |

C18H24O5 |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

2-[(1R)-6-acetyloxy-4-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]ethyl acetate |

InChI |

InChI=1S/C18H24O5/c1-12(19)22-10-9-18(3)8-7-17(21-4)15-11-14(23-13(2)20)5-6-16(15)18/h5-6,11,17H,7-10H2,1-4H3/t17?,18-/m1/s1 |

InChI-Schlüssel |

SDLUWERUGRRXHQ-QRWMCTBCSA-N |

Isomerische SMILES |

CC(=O)OCC[C@]1(CCC(C2=C1C=CC(=C2)OC(=O)C)OC)C |

Kanonische SMILES |

CC(=O)OCCC1(CCC(C2=C1C=CC(=C2)OC(=O)C)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Naphthalinethanol, 6-(Acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-Acetat, (1R,4R)-rel- beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen häufig Naphthalinderivate, die eine Reihe von funktionellen Gruppenumwandlungen durchlaufen. Übliche Synthesewege können umfassen:

Acetylierung: Einführung von Acetyloxygruppen unter Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart eines Katalysators.

Methoxylierung: Addition von Methoxygruppen durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid.

Reduktion: Reduktion von Zwischenverbindungen, um die gewünschte Tetrahydrostruktur unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu erreichen.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung große Batch- oder kontinuierliche Prozesse umfassen. Zu den wichtigsten Überlegungen gehören die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Katalysatoren und Lösungsmittel spielen eine entscheidende Rolle bei der Steigerung der Reaktionsgeschwindigkeit und Selektivität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Naphthalinethanol, 6-(Acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-Acetat, (1R,4R)-rel- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von Alkoholgruppe in Carbonylverbindungen unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktion von Carbonylgruppen zu Alkoholen unter Verwendung von Reduktionsmitteln.

Substitution: Austausch von funktionellen Gruppen gegen andere Substituenten durch nucleophile oder elektrophile Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Nucleophile, Elektrophile.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Das Vorhandensein von funktionellen Gruppen wie Acetyloxy- und Methoxygruppen kann ihre Bindungsaffinität und Aktivität beeinflussen. Detaillierte Studien zu ihren molekularen Interaktionen und Pfaden sind unerlässlich, um ihre Wirkungen vollständig zu verstehen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as acetyloxy and methoxy groups may influence its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous naphthalene and cyclohexene derivatives, focusing on substituents, synthesis protocols, and stereochemical features. Key comparisons are summarized below:

Key Observations:

Functional Group Diversity : The target compound uniquely combines acetyloxy, methoxy, and methyl groups, unlike brominated cyclohexene derivatives (e.g., compound 170) or simpler methoxy-naphthalenes .

Synthesis Conditions: Acetylation at low temperatures (0°C) is critical to prevent side reactions, a strategy shared with cyclohexene derivatives . In contrast, naphthoyl chloride coupling (as in ) requires reflux conditions in ethanol .

Stereochemical Complexity: The (1R,4R)-rel- configuration distinguishes it from non-chiral analogs (e.g., 1,4-Naphthalenediol diacetate) and racemic mixtures .

Biologische Aktivität

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- is a complex organic compound with potential biological activities. This article reviews the biological properties and activities of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.4 g/mol. The structure includes a naphthalene ring and several functional groups that may contribute to its biological activity.

Enzymatic Interaction

Recent studies have highlighted the interaction of related compounds with acetylcholinesterase (AChE), an important enzyme in the nervous system. For instance, 1-Naphthyl acetate has been identified as a chromogenic substrate for AChE detection. It showed favorable interactions in silico and in vitro compared to traditional substrates like acetylthiocholine (ATCh). The study indicated that 1-Naphthyl acetate had a lower value, suggesting higher efficiency as a substrate for AChE activity . This implies that the structural characteristics of compounds related to 1-Naphthaleneethanol may also influence their biological activity through similar mechanisms.

Case Study 1: Acetylcholinesterase Inhibition

In a study assessing various substrates for AChE, it was found that compounds structurally similar to 1-Naphthaleneethanol exhibited significant inhibition properties. The study utilized molecular dynamics simulations to predict the binding affinity and interaction stability of these compounds with AChE over time .

Case Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis was performed on naphthalene derivatives to evaluate their biological activities. The findings suggested that modifications in the naphthalene core and substitution patterns significantly influenced their pharmacological properties . This indicates that 1-Naphthaleneethanol's unique substituents could play a crucial role in determining its biological effects.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H24O5 |

| Molecular Weight | 320.4 g/mol |

| Potential Biological Activities | AChE inhibition, Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.